7-(((Allyloxy)carbonyl)amino)heptanoic acid
Description
Properties
IUPAC Name |
7-(prop-2-enoxycarbonylamino)heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-2-9-16-11(15)12-8-6-4-3-5-7-10(13)14/h2H,1,3-9H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILDSJYLLODWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Hydrolysis for Enantiomeric Control
Biocatalysts like lipases and esterases enable selective hydrolysis of esters. For instance, α-chymotrypsin achieves >98% enantiomeric excess (ee) when hydrolyzing methyl esters under mild conditions (25°C, pH 7.0). This step is critical for generating the chiral center in the heptanoic acid backbone.
Allyloxycarbonyl Group Introduction via Carbamate Formation
The Alloc group is introduced using allyl chloroformate or allyloxycarbonyl anhydride . In a representative procedure:
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The amino group of 7-aminoheptanoic acid is reacted with allyl chloroformate in the presence of a tertiary amine (e.g., triethylamine) in dichloromethane at 0°C.
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The reaction is monitored via TLC, with completion typically within 2–4 hours.
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The product is purified via silica gel chromatography, yielding 7-(((allyloxy)carbonyl)amino)heptanoic acid with >90% purity.
Table 1: Comparison of Alloc Group Introduction Methods
| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Allyl chloroformate | CH₂Cl₂ | 0°C | 85 | 92 |
| Allyloxycarbonyl | THF | RT | 78 | 89 |
| anhydride |
Catalytic Hydrogenation and Diastereoselective Reduction
For intermediates requiring reduction, catalytic hydrogenation with Pt/C under 6–60 bar H₂ pressure at 10–60°C ensures high diastereoselectivity. For example, the reduction of a cyano intermediate (Formula XIX) to the corresponding amine (Formula VI) uses Raney nickel doped with molybdenum in methanol at 30°C, achieving 92% yield.
Chelation-Controlled Reductions
Chelating agents like diethyl borinic acid ethyl ester enhance stereochemical outcomes. By forming a borate complex with the α-hydroxyketone intermediate, sodium borohydride reduces the ketone to a syn-diol with >95% diastereomeric excess (de).
Solid-Phase Synthesis and Coupling Strategies
Solid-phase methods streamline the assembly of complex derivatives. The RSC protocol employs PyBOP as a coupling agent to link Fmoc-protected amino acids to resin-bound intermediates. For instance:
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Fmoc-Tyr(OtBu)-OH is coupled to a resin using PyBOP/DIEA in DMF.
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After deprotection with piperidine, the Alloc group is introduced via allyl chloroformate.
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Cleavage from the resin with TFA/H₂O yields the target compound with 87% efficiency.
Troubleshooting Common Synthetic Challenges
By-Product Formation
Chemical Reactions Analysis
Types of Reactions
7-(((Allyloxy)carbonyl)amino)heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed reactions are commonly employed for the substitution of the allyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(((Allyloxy)carbonyl)amino)heptanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(((Allyloxy)carbonyl)amino)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products. It may also interact with cellular receptors and signaling pathways, influencing biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 7-(((Allyloxy)carbonyl)amino)heptanoic acid vary primarily in their protecting groups, chain length, or substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences
Deprotection Conditions: Alloc: Requires Pd(0) catalysts (e.g., Pd(PPh₃)₄) and nucleophiles (e.g., morpholine) for cleavage under neutral conditions, ideal for acid-sensitive substrates . Boc: Cleaved by strong acids (e.g., trifluoroacetic acid), making it unsuitable for acid-labile compounds but stable under basic conditions . Cbz: Removed via hydrogenolysis, limiting its use in substrates sensitive to reducing environments .
Synthetic Utility :
- The Alloc group’s orthogonality to Boc and Fmoc groups enables multi-step syntheses of complex peptides .
- The Boc variant is preferred for long-term storage due to its stability, while the Cbz group is less commonly used in modern SPPS due to harsher deprotection .
Physicochemical Properties: Solubility: Alloc-protected derivatives are typically soluble in polar aprotic solvents (e.g., DMF, CH₂Cl₂), whereas urea derivatives (e.g., cyclohexyl urea analog) exhibit lower solubility due to hydrogen bonding . Molecular Weight: The Boc variant (C₁₂H₂₃NO₄) has a higher molecular weight (245.32 g/mol) compared to the Alloc analog (227.25 g/mol), impacting purification and mass spectrometry characterization .
Table 2: Pharmacological and Toxicological Data
Biological Activity
7-(((Allyloxy)carbonyl)amino)heptanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₂₁N₃O₃
- IUPAC Name : this compound
This compound features a heptanoic acid backbone with an allyloxycarbonyl group attached to the amino group, which may influence its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It is believed to modulate pathways involved in inflammation, potentially by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This mechanism is crucial for conditions characterized by chronic inflammation.
Cytotoxic Activity
In vitro studies have demonstrated that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in malignant cells is under investigation, and preliminary results suggest that it could serve as a lead compound in cancer therapy.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to inflammation and cell proliferation.
Potential Targets
- Cyclooxygenase Enzymes : Inhibition of COX enzymes could lead to reduced production of inflammatory mediators.
- Receptor Tyrosine Kinases : The compound may interfere with signaling pathways crucial for cancer cell survival and proliferation.
Study 1: Antimicrobial Activity Assessment
A study assessing the antimicrobial efficacy of various derivatives of heptanoic acids found that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be within a range that suggests potential therapeutic applications.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Study 2: Anti-inflammatory Mechanism Exploration
Another study explored the anti-inflammatory properties by examining the effect of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in TNF-alpha production, suggesting that the compound may inhibit NF-kB activation.
| Treatment | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 1500 |
| LPS | 2000 |
| LPS + Compound | 800 |
Q & A
Q. What are the established synthetic routes for 7-(((Allyloxy)carbonyl)amino)heptanoic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sequential protection/deprotection steps. For example:
Amino Protection : React 7-aminoheptanoic acid with allyl chloroformate in a basic medium (e.g., sodium bicarbonate) to form the allyloxycarbonyl (Alloc) protected intermediate.
Purification : Use column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to isolate the product .
Acid Workup : Hydrolyze ester intermediates under mild acidic conditions to retain the carboxylic acid group.
Key Variables : Temperature (0–25°C for stability), solvent polarity (tetrahydrofuran or dichloromethane), and stoichiometric ratios (1:1.2 amine-to-Alloc reagent) critically impact yield. Monitor via thin-layer chromatography (TLC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm the Alloc group (δ ~5.8–5.2 ppm for allyl protons) and carboxylic acid (δ ~12 ppm broad). Compare with NIST spectral databases for validation .
- FTIR : Look for carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for Alloc and carboxylic acid) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 244.1) .
Q. How does the allyloxycarbonyl group influence the compound’s reactivity in aqueous vs. organic phases?
Methodological Answer: The Alloc group enhances solubility in organic solvents (e.g., DCM) but requires careful pH control in aqueous systems:
- Stability : The carbamate bond hydrolyzes under strong acidic/basic conditions. Use buffered solutions (pH 6–8) for biological assays.
- Orthogonality : The Alloc group is selectively removable via palladium-catalyzed deprotection (e.g., Pd(PPh₃)₄ with morpholine), enabling sequential functionalization .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
Methodological Answer: Apply a 2³ factorial design to assess:
- Factors : Temperature (X₁), solvent polarity (X₂), and reaction time (X₃).
- Responses : Yield (%) and purity (HPLC area %).
Steps :
Screening : Identify critical variables via Plackett-Burman design.
Optimization : Use a central composite design (CCD) to model non-linear interactions.
Validation : Confirm reproducibility with triplicate runs at optimal conditions (e.g., 20°C, THF, 12 hours) .
Q. How to resolve contradictions in NMR and X-ray crystallography data for structural confirmation?
Methodological Answer:
- NMR vs. X-ray Discrepancies : Conformational flexibility (e.g., rotational isomers) may cause NMR signal splitting, while X-ray captures static crystal packing. Use dynamic NMR (variable-temperature studies) to assess rotational barriers .
- Cross-Validation : Compare computed (DFT) NMR chemical shifts with experimental data to identify dominant conformers .
Q. What computational strategies predict the interaction of this compound with enzymatic targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., carboxypeptidase A). Parameterize the Alloc group’s partial charges using Gaussian09 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and hydrogen-bonding networks .
Q. What in vitro assays evaluate the biological activity of this compound in enzyme inhibition studies?
Methodological Answer:
- Enzyme Assays : Use fluorogenic substrates (e.g., dansyl-peptide conjugates) to monitor inhibition kinetics. Calculate IC₅₀ via dose-response curves .
- Controls : Include positive controls (e.g., EDTA for metalloproteases) and validate via Lineweaver-Burk plots to determine inhibition mechanism (competitive/non-competitive) .
Q. How to address stability challenges during long-term storage of this compound?
Methodological Answer:
- Degradation Pathways : Oxidation (allyl group) and decarboxylation (carboxylic acid).
- Mitigation :
- Store at −20°C under inert gas (argon) in amber vials.
- Lyophilize for solid-state stability; characterize degradation products via LC-MS quarterly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
